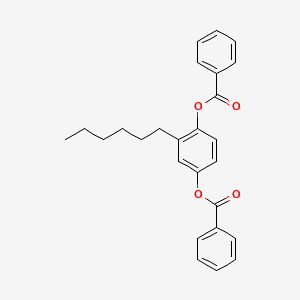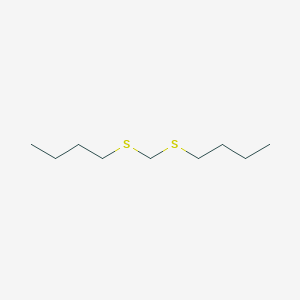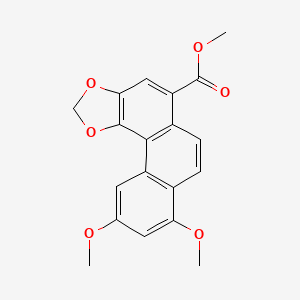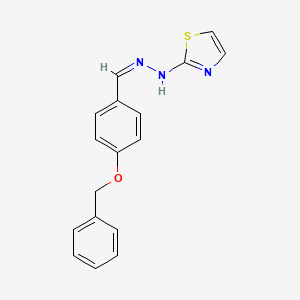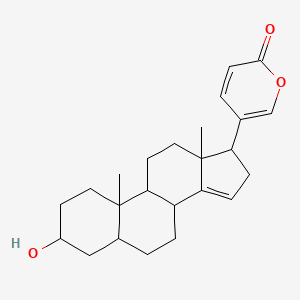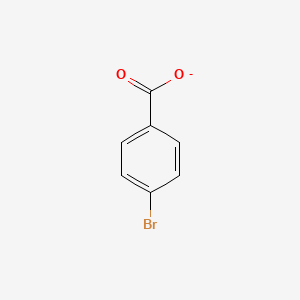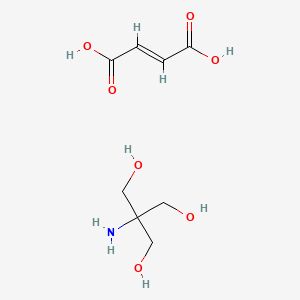
2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-but-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-but-2-enedioic acid is a compound that combines two distinct chemical entities: 2-amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tris, and (E)-but-2-enedioic acid, also known as fumaric acid. Tris is widely used in biochemistry and molecular biology as a buffering agent, while fumaric acid is an important intermediate in the citric acid cycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of formaldehyde with ammonia and glycerol under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
For (E)-but-2-enedioic acid, industrial production often involves the catalytic isomerization of maleic acid or maleic anhydride. This process is typically conducted in the presence of a catalyst such as a palladium complex .
Industrial Production Methods
In industrial settings, the production of Tris involves large-scale reactions in reactors where the reactants are continuously fed, and the product is continuously removed and purified. The process is optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: Tris can be oxidized to form corresponding aldehydes and acids.
Reduction: It can be reduced to form simpler amines.
Substitution: Tris can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like hydrochloric acid are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Tris, such as tris(hydroxymethyl)aminomethane hydrochloride and other substituted amines .
Applications De Recherche Scientifique
2-amino-2-(hydroxymethyl)propane-1,3-diol is extensively used in scientific research:
Chemistry: As a buffering agent in various chemical reactions.
Biology: In the preparation of buffer solutions for electrophoresis and other biochemical assays.
Medicine: Used in the formulation of certain medications and as a buffer in clinical diagnostics.
Industry: Employed in the production of polymers and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of 2-amino-2-(hydroxymethyl)propane-1,3-diol primarily involves its role as a buffer. It maintains the pH of solutions within a narrow range, which is crucial for various biochemical processes. The buffering action is due to the presence of both amine and hydroxyl groups, which can donate or accept protons, thereby stabilizing the pH .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar in structure but with a methyl group instead of a hydroxymethyl group.
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Contains an ethyl group instead of an amino group.
Trimethylolmethane: Similar but lacks the amino group.
Uniqueness
2-amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its combination of amine and hydroxyl groups, which provide it with excellent buffering capacity and versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
183432-40-8 |
|---|---|
Formule moléculaire |
C4H11NO3.C4H4O4 C8H15NO7 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C4H11NO3.C4H4O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
HTMWOUBCEZXSHN-WLHGVMLRSA-N |
SMILES isomérique |
C(C(CO)(CO)N)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O |
Description physique |
White crystalline solid; [Sigma-Aldrich MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


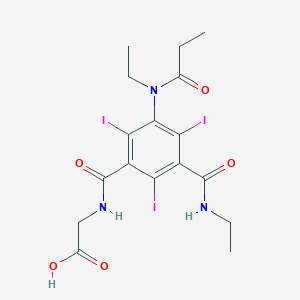

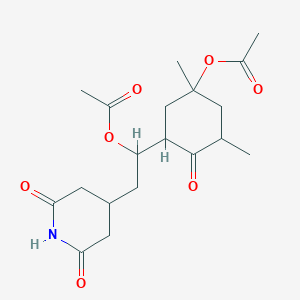
![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)
![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)
